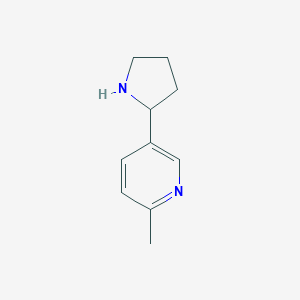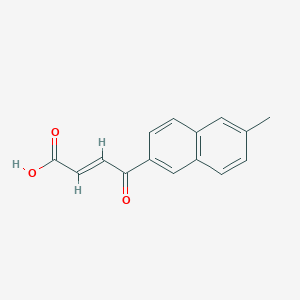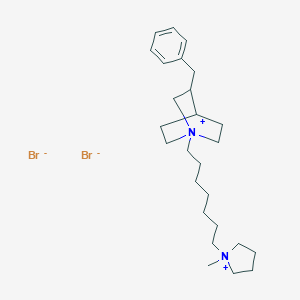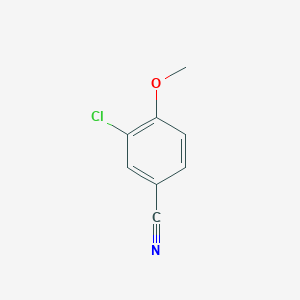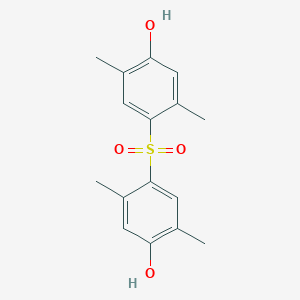
(1S)-1-苯乙胺
描述
Synthesis Analysis
The synthesis of (1S)-1-phenylethanamine and related compounds involves several chemical strategies. One approach includes the solution polycondensation of α,α′-dibromo-p-xylene with aniline, leading to N-phenylated polyamines. This process is affected by factors such as reaction medium, acid acceptor, temperature, and time, producing polymers with specific physical properties (Padmanaban, Oishi, Kakimoto, & Imai, 1989). Additionally, the biotechnological production of 2-phenylethanol, closely related to (1S)-1-phenylethanamine, highlights alternative methods focusing on microbial synthesis pathways, showcasing the versatility in producing such compounds (Etschmann, Bluemke, Sell, & Schrader, 2002).
Molecular Structure Analysis
The molecular structure of (1S)-1-phenylethanamine and its derivatives has been a subject of interest. Studies on complexes, such as those with phenanthrolines, reveal the importance of structural characterization in understanding the interactions and luminescence properties of these compounds (Starosta, Komarnicka, & Puchalska, 2014).
Chemical Reactions and Properties
Chemical reactions involving (1S)-1-phenylethanamine derivatives demonstrate a wide range of reactivities and outcomes. For instance, the synthesis and reaction of N-phenylated polyamine with various reagents illustrate the compound's versatility in forming different polymer structures with unique properties (Padmanaban, Oishi, Kakimoto, & Imai, 1989).
Physical Properties Analysis
The physical properties of (1S)-1-phenylethanamine-related polymers, such as their solubility, glass transition temperature, and stability, are crucial for their application in material science. These characteristics are significantly influenced by the molecular structure and synthesis conditions (Padmanaban, Oishi, Kakimoto, & Imai, 1989).
Chemical Properties Analysis
Understanding the chemical properties of (1S)-1-phenylethanamine involves examining its reactivity in various chemical reactions, the stability of its derivatives, and its behavior in complex formations. These insights are pivotal for the development of new materials and chemicals with tailored properties (Starosta, Komarnicka, & Puchalska, 2014).
科学研究应用
催化活性:(1S)-1-苯乙胺的配合物在苯乙烯的甲氧羰基化反应中表现出中等催化活性,主要产生支链酯(Ngcobo, Akiri, Ogweno, & Ojwach, 2021)。
光学分辨和合成应用:已被用于光学分辨混合酸、对酮的对映选择性还原,以及对酮和酸的烷基化(Saigo, 1985)。
非基因毒性作用方式:相关化合物1-苯乙醇在体内不具有染色体破裂原性,这表明乙基苯吸入后观察到的小鼠肺部和肝部肿瘤可能是由非基因毒性作用方式引起的(Engelhardt, 2006)。
酶合成在香精研究中的应用:使用植物源基因酶合成对映纯1-苯乙醇表明在香精研究中具有潜在应用(Zhou et al., 2019)。
对映选择性分离:合成的同手性多孔金属有机框架对(R,S)-1-苯乙醇表现出高对映选择性(Liu, Wang, Ding, & Zhang, 2016)。
药物和食品添加剂应用:超临界CO2已被用作1-苯乙醇的选择性合成溶剂,在制药工业中被广泛应用(More & Yadav, 2018)。
苯乙酸苷类的生物活性:这些苷类具有抗菌、抗癌、抗糖尿病、抗炎、抗肥胖、抗氧化、抗病毒和神经保护性能(Wu et al., 2020)。
抗炎活性:1-硝基-2-苯乙烷被发现具有抗炎活性,可能有助于治疗与炎症相关的疾病(Vale et al., 2013)。
单胺氧化酶底物:苯乙醇胺是B型单胺氧化酶的特异底物,已被研究用于其转化为苯乙酸和苯乙二醇(Edwards, 1978)。
多样的生物活性和药代动力学性能:苯乙酸苷类显示出一系列生物活性,包括神经保护、抗炎、抗氧化、抗菌和抗病毒效果,具有显著的药代动力学性能(Xue & Yang, 2016)。
通过微波辐射增强反应速率:已证明微波辐射可以增加(R,S)-1-苯乙醇的反应速率和产物转化率(Kamble, Chaudhari, Singhal, & Yadav, 2017)。
属性
IUPAC Name |
(1S)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEUFEKYXDPUSK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014613 | |
| Record name | L-alpha-Methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | L-alpha-Methylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.5 [mmHg] | |
| Record name | L-alpha-Methylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2627-86-3 | |
| Record name | (S)-1-Phenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenethylamine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, .alpha.-methyl-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-alpha-Methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENETHYLAMINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05780F90V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)
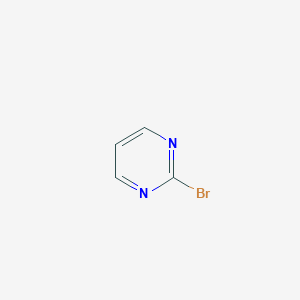
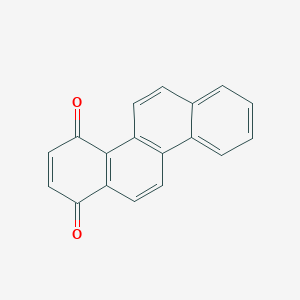
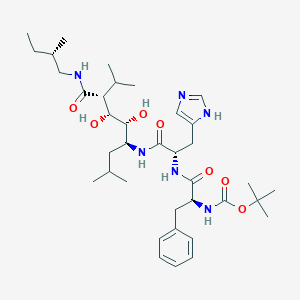

![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)
